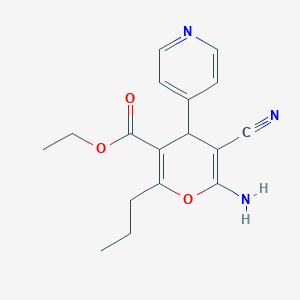
ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate is a synthetic organic compound that belongs to the pyran family. This compound is characterized by its complex structure, which includes a pyran ring, a pyridine ring, and various functional groups such as amino, cyano, and carboxylate. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method might include the condensation of ethyl acetoacetate with an appropriate aldehyde to form a pyran ring, followed by the introduction of the amino and cyano groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyran or pyridine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to ethyl 6-amino-5-cyano-2-propyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate include other pyran derivatives with different substituents. Examples might include:
- Ethyl 6-amino-5-cyano-2-methyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-2-ethyl-4-(4-pyridinyl)-4H-pyran-3-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Eigenschaften
Molekularformel |
C17H19N3O3 |
|---|---|
Molekulargewicht |
313.35g/mol |
IUPAC-Name |
ethyl 6-amino-5-cyano-2-propyl-4-pyridin-4-yl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-3-5-13-15(17(21)22-4-2)14(11-6-8-20-9-7-11)12(10-18)16(19)23-13/h6-9,14H,3-5,19H2,1-2H3 |
InChI-Schlüssel |
PSMSNTXENJIYNO-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC |
Kanonische SMILES |
CCCC1=C(C(C(=C(O1)N)C#N)C2=CC=NC=C2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















